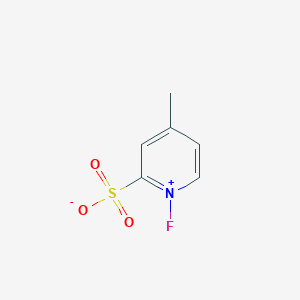

1-Fluoro-4-methylpyridin-1-ium-2-sulfonate

説明

The compound "1-Fluoro-4-methylpyridin-1-ium-2-sulfonate" is not directly mentioned in the provided papers. However, related compounds and research can provide insights into the properties and reactions of similar fluorinated pyridinium compounds. For instance, N-fluoropyridinium salts, which are closely related to the compound , have been synthesized and investigated for their properties and stability . These salts are known for their stability, which depends on the counter anions and the electronic nature of the substituents on the pyridine ring.

Synthesis Analysis

The synthesis of related N-fluoropyridinium salts involves counter anion displacement reactions of unstable pyridine-F2 compounds, fluorination of salts of pyridines with protonic acids or silyl esters with F2, and/or fluorination of Lewis acid complexes of pyridines . The synthesis of these compounds is critical as they serve as stable structures for the pyridine nucleus and halogen atom.

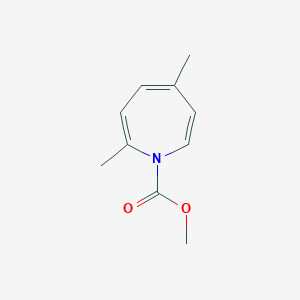

Molecular Structure Analysis

The molecular structure of N-fluoropyridinium salts has been characterized by spectral and elemental analyses . Additionally, the first experimental determination of the F-N+ bond length involving sp2 nitrogen has been reported for N-fluoropyridinium trifluoromethanesulfonate, providing valuable information on the bond lengths and structural details of such compounds .

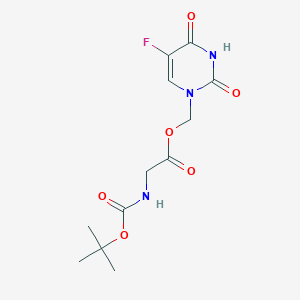

Chemical Reactions Analysis

N-fluoropyridinium salts exhibit a range of reactivities, including the ability to act as electrophilic fluorinating agents . The fluorination capabilities of related compounds, such as phenylsulfur trifluorides, have been extensively studied, demonstrating their utility in converting various functional groups to fluorinated analogs with high yields and stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridinium compounds are influenced by the presence of fluorine atoms and the nature of the counter anions. For example, the stability of N-fluoropyridinium salts is affected by the nucleophilicity or basicity of the counter anions and the electronic nature of the substituents on the pyridine ring . The introduction of fluorine atoms often enhances the chemical and biological properties of organic molecules, including stability, lipophilicity, and bioavailability .

科学的研究の応用

Environmental Degradation and Toxicity

1-Fluoro-4-methylpyridin-1-ium-2-sulfonate, like many polyfluoroalkyl chemicals, is a precursor to perfluoroalkyl acids (PFAAs), which include perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). Research highlights the microbial degradation of these chemicals in the environment, leading to the formation of PFCAs and PFSAs. This process, and the toxic profiles of PFCAs and PFSAs, are of significant concern due to their persistence and widespread detection, prompting regulatory actions. Laboratory investigations into important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, are crucial for understanding their environmental fate and effects (Liu & Avendaño, 2013).

Human Exposure and Health Risks

The transition from direct to indirect human exposure to PFAAs, including PFOS and PFOA, through the biotransformation of commercial fluorochemicals, has been a significant concern. The phase-out of perfluorooctane sulfonyl fluoride (POSF)-based materials and the associated decrease in PFOS and PFOA levels in human sera around 2000 illustrate the significant source these materials once posed. Continued exposure, particularly to PFCAs, without similar exposure to PFOS, suggests ongoing risks from indirect exposure via the biotransformation of fluorotelomer-based materials. This complex exposure pathway complicates understanding the full impact of 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate and related compounds on human health (D’eon & Mabury, 2011).

Bioaccumulation and Ecological Impact

The bioaccumulation potential of PFCAs and PFASs, with a focus on perfluorooctane sulfonate (PFOS), has been extensively reviewed. These substances, due to their persistent nature, have been detected in wildlife globally, raising concerns about their environmental and ecological impact. The review emphasizes the need for further research to fully understand the bioaccumulation potential of longer-chain PFCAs and their comparison with legacy persistent lipophilic compounds. The findings indicate that while many PFCAs are not considered bioaccumulative by regulatory criteria, their persistence and detectable concentrations in wildlife necessitate ongoing investigation into their ecological impact (Conder et al., 2008).

特性

IUPAC Name |

1-fluoro-4-methylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLMNRIAOUVXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372042 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fluoro-4-methylpyridinium-2-sulfonate | |

CAS RN |

147540-88-3 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)